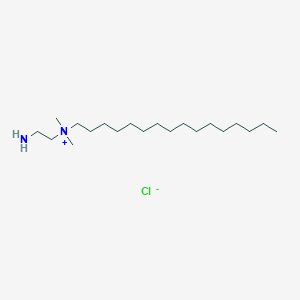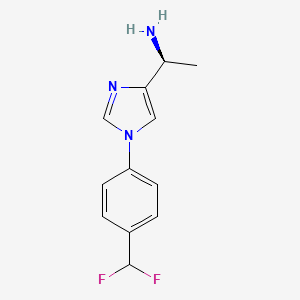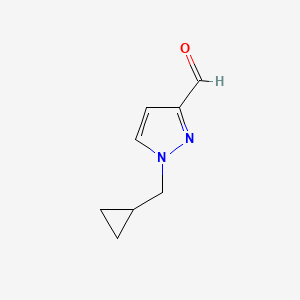
trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is a derivative of cyclohexane, featuring a morpholinomethyl group at the 4-position and an amine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride often employs continuous flow processes to enhance yield and purity. Transaminase-catalysis is one method used to produce trans-4-substituted cyclohexane-1-amines, including trans-4-(morpholinomethyl)cyclohexan-1-amine .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary amines, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog that lacks the cyclohexane ring.
Cyclohexanamine: A compound with a similar cyclohexane backbone but without the morpholinomethyl group.
4-(morpholinomethyl)benzeneamine: A structurally related compound with a benzene ring instead of a cyclohexane ring.
Uniqueness
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is unique due to its combination of a cyclohexane ring and a morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H23ClN2O |
|---|---|
Molekulargewicht |
234.76 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h10-11H,1-9,12H2;1H |
InChI-Schlüssel |
WMHXUSMUYWAXME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCOCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)


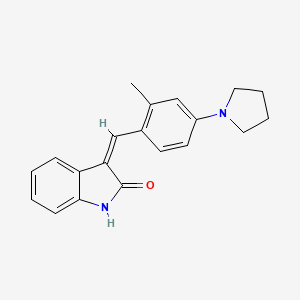
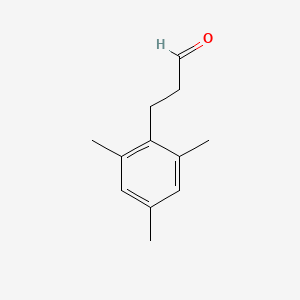

![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

